Tris(2,2'-bipyridine)osmium(II)

Overview

Description

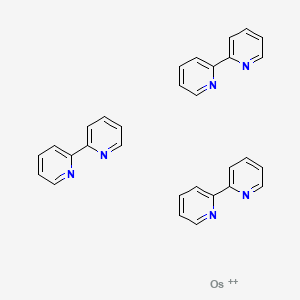

Tris(2,2’-bipyridine)osmium(II) is a coordination complex consisting of an osmium ion coordinated to three 2,2’-bipyridine ligands. This compound is known for its unique photophysical properties, making it an attractive candidate for various applications in light-harvesting systems and photochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)osmium(II) typically involves the reaction of osmium tetroxide with 2,2’-bipyridine in the presence of a reducing agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the osmium center. The product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for Tris(2,2’-bipyridine)osmium(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial synthesis would involve optimization of reaction conditions to maximize yield and purity, as well as the use of automated systems for efficient production .

Types of Reactions:

Oxidation: Tris(2,2’-bipyridine)osmium(II) can undergo oxidation to form Tris(2,2’-bipyridine)osmium(III).

Common Reagents and Conditions:

Oxidation: Potassium permanganate, cerium(IV) ammonium nitrate.

Reduction: Sodium borohydride, hydrazine.

Substitution: Phosphines, amines, under inert atmosphere conditions.

Major Products:

Oxidation: Tris(2,2’-bipyridine)osmium(III).

Reduction: Tris(2,2’-bipyridine)osmium(II).

Substitution: Various substituted osmium complexes depending on the ligands used.

Scientific Research Applications

Photochemistry and Light-Harvesting

Tris(2,2'-bipyridine)osmium(II) serves as an effective photosensitizer in photochemical reactions due to its broad absorption spectrum and efficient metal-to-ligand charge transfer (MLCT) transitions. These characteristics enable the compound to participate actively in energy transfer processes, making it suitable for applications in light-harvesting systems and solar energy conversion .

Biological Interactions

The complex has been extensively studied for its interactions with biomolecules, particularly DNA. Tris(2,2'-bipyridine)osmium(II) can act as an electron transfer mediator, facilitating the study of DNA-related processes through its ability to bind and interact with DNA . Its photodynamic properties allow it to generate reactive oxygen species upon irradiation, which can induce oxidative stress in targeted cells, presenting potential therapeutic applications in cancer treatment .

Sensor Development

The compound's luminescent properties make it an attractive candidate for developing sensors, particularly in detecting biomolecules or environmental pollutants. Its ability to undergo redox reactions allows it to function effectively in amperometric sensors, such as those for glucose detection .

Luminogenic Assays

Tris(2,2'-bipyridine)osmium(II) derivatives have been developed for luminogenic assays that utilize the compound's long triplet lifetime and improved optical properties. These derivatives can enhance analytical opportunities by providing sensitive detection methods in various chemical analyses .

Electrochemical Applications

The electrochemical behavior of Tris(2,2'-bipyridine)osmium(II) has been characterized extensively. It can undergo oxidation to form Tris(2,2'-bipyridine)osmium(III), making it useful in various electrochemical applications such as sensors and energy storage devices .

Case Study 1: Photodynamic Therapy

Research has demonstrated that upon irradiation, Tris(2,2'-bipyridine)osmium(II) generates reactive oxygen species that can selectively target cancer cells. This study highlighted the complex's potential as a therapeutic agent in photodynamic therapy, showing significant efficacy in inducing cell death in cancerous tissues while sparing healthy cells .

Case Study 2: Sensor Development

A recent study focused on the integration of Tris(2,2'-bipyridine)osmium(II) into amperometric glucose sensors. The complex was shown to enhance sensitivity and selectivity compared to traditional methods due to its unique redox properties and luminescence characteristics. This advancement could lead to more effective monitoring tools for diabetic patients .

Mechanism of Action

The mechanism of action of Tris(2,2’-bipyridine)osmium(II) involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. Upon photoexcitation, the complex can transfer an electron from the osmium center to the bipyridine ligands, resulting in an excited state that can participate in various photochemical processes. This excited state can also interact with molecular targets such as DNA, leading to electron transfer and binding interactions .

Comparison with Similar Compounds

- Tris(2,2’-bipyridine)ruthenium(II)

- Tris(2,2’-bipyridine)iron(II)

- Tris(2,2’-bipyridine)cobalt(III)

Tris(2,2’-bipyridine)osmium(II) stands out due to its unique combination of photophysical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Tris(2,2'-bipyridine)osmium(II) (Os(bipy)₃²⁺) is a coordination complex that has garnered significant attention in the field of medicinal inorganic chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Overview of Tris(2,2'-bipyridine)osmium(II)

Tris(2,2'-bipyridine)osmium(II) is characterized by its octahedral geometry, where three bidentate 2,2'-bipyridine ligands coordinate to an osmium center. The complex exhibits unique photophysical properties, including luminescence and redox activity, which are pivotal for its biological interactions.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- Studies have shown that Os(bipy)₃²⁺ can inhibit various enzymes, notably acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition mechanism appears to be linked to the complex's ability to interact with the enzyme's active site, leading to a decrease in its catalytic activity. The LD50 values for these complexes indicate significant toxicity correlated with their enzyme inhibitory effects .

- DNA Binding :

-

Photodynamic Activity :

- The complex demonstrates photodynamic properties that can be harnessed for therapeutic purposes. Upon irradiation, Os(bipy)₃²⁺ generates reactive oxygen species (ROS), which can induce oxidative stress in targeted cells. This mechanism is being explored for applications in phototherapy for cancer treatment .

Case Study 1: Enzyme Inhibition and Toxicity

A study investigated the effects of various metal complexes on AChE activity. It was found that Os(bipy)₃²⁺ exhibited potent inhibitory effects compared to other complexes like Ru(bipy)₃²⁺. The toxicity was assessed using LD50 values derived from intraperitoneal injections in mice, revealing significant respiratory distress and paralysis as symptoms of toxicity .

Case Study 2: DNA Interaction

Research has demonstrated that Os(bipy)₃²⁺ binds preferentially to guanine and adenine residues in DNA sequences, forming stable adducts that hinder DNA replication. This property was quantitatively analyzed using fluorescence spectroscopy and gel electrophoresis techniques .

Table 1: LD50 Values of Various Metal Complexes

| Complex | LD50 (mg/kg) | Inhibitory Activity on AChE |

|---|---|---|

| Tris(2,2'-bipyridine)osmium(II) | 15 | High |

| Tris(2,2'-bipyridine)ruthenium(II) | 25 | Moderate |

| Bis(phenanthroline)nickel(II) | 30 | Low |

Table 2: Photodynamic Properties of Os(bipy)₃²⁺

| Parameter | Value |

|---|---|

| Quantum Yield | 0.45 |

| Reactive Oxygen Species Yield | High |

| Optimal Wavelength | 450 nm |

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing Tris(2,2'-bipyridine)osmium(II) complexes?

Tris(2,2'-bipyridine)osmium(II) is typically synthesized by reacting osmium precursors (e.g., OsCl₃) with 2,2'-bipyridine ligands under inert conditions. A common approach involves refluxing stoichiometric amounts of OsCl₃·nH₂O and bipyridine in a reducing solvent (e.g., ethanol/water mixtures) under nitrogen to stabilize the Os(II) oxidation state. Characterization via cyclic voltammetry confirms the Os(II/III) redox couple, while UV-Vis spectroscopy identifies ligand-to-metal charge transfer (LMCT) bands .

Q. How can researchers characterize the electrochemical behavior of Os(bpy)₃²⁺ in solution?

Cyclic voltammetry (CV) is the primary method, revealing a reversible Os(II/III) oxidation peak near +0.8–1.0 V vs. Ag/AgCl. Differential pulse voltammetry (DPV) enhances resolution for overlapping signals. For stability assessments, chronoamperometry tracks current decay under continuous polarization, which may indicate ligand dissociation or solvent degradation .

Q. What spectroscopic techniques are used to study the photophysical properties of Os(bpy)₃²⁺?

Time-resolved photoluminescence spectroscopy measures emission lifetimes (typically nanosecond to microsecond range) and quantum yields. Transient absorption spectroscopy identifies excited-state dynamics, such as intersystem crossing or charge transfer. UV-Vis absorption spectra show MLCT (metal-to-ligand charge transfer) bands at ~450–500 nm, with molar extinction coefficients critical for quantifying photoresponsive behavior .

Advanced Research Questions

Q. How does encapsulation within metal-organic frameworks (MOFs) modulate Os(bpy)₃²⁺ photophysics?

Encapsulation in Zn-trimesic acid MOFs restricts molecular motion, reducing non-radiative decay pathways and enhancing emission lifetimes. Förster resonance energy transfer (FRET) between MOF host and Os(bpy)₃²⁺ can alter quantum yields. X-ray absorption spectroscopy (XAS) and density functional theory (DFT) modeling reveal ligand-field distortions and electron-density redistribution .

Q. What experimental strategies resolve contradictions in reported quenching rate constants for Os(bpy)₃²⁺?

Discrepancies arise from solvent polarity, ionic strength, or quencher accessibility. To address this:

- Use Stern-Volmer plots to differentiate static (pre-complexation) vs. dynamic (collisional) quenching.

- Employ ultrafast spectroscopy to disentangle competing pathways (e.g., energy vs. electron transfer).

- Standardize conditions (e.g., degassed acetonitrile, 0.1 M TBAPF₆ electrolyte) for reproducibility .

Q. How can Os(bpy)₃²⁺ be integrated into nanostructured materials for photocatalytic applications?

Adsorption on TiO₂ or ZnO surfaces via carboxylate-functionalized bipyridine ligands enables efficient electron injection for dye-sensitized systems. Atomic layer deposition (ALD) of Al₂O₃ overlayers prevents lateral hole hopping, enhancing charge-separation efficiency. Transient photovoltage measurements quantify interfacial electron-transfer rates .

Q. What role does Os(bpy)₃²⁺ play in redox-active polymers for biosensing?

Incorporation into Nafion matrices enables pH-insensitive electron hopping, with rate constants determined by potential-step chronoamperometry. Ion-pairing effects (e.g., PF₆⁻ vs. Cl⁻ counterions) modulate diffusion coefficients. Coupling with enzymes (e.g., glucose oxidase) creates mediator-free biosensors, validated via rotating disk electrode (RDE) voltammetry .

Q. How do photogalvanic effects in Os(bpy)₃²⁺-Fe³⁺ systems inform energy storage designs?

Continuous illumination generates [Os(bpy)₃³⁺] and Fe²⁺, creating a free energy gradient. Open-circuit potential measurements correlate with Fe³⁺/Fe²⁺ concentration ratios. Spectroelectrochemistry tracks absorbance changes at 620 nm (Os(III)) to quantify charge accumulation, informing redox-flow battery architectures .

Q. Data Analysis and Contradiction Management

Q. How to interpret conflicting reports on Os(bpy)₃²⁺ stability under oxidative conditions?

- Compare ligand dissociation constants (Kd) via mass spectrometry in varying solvents (e.g., aqueous vs. acetonitrile).

- Use X-ray photoelectron spectroscopy (XPS) to detect Os oxidation state shifts after prolonged polarization.

- Replicate studies with controlled O₂ levels, as trace O₂ accelerates degradation in non-inert systems .

Q. Why do Os(bpy)₃²⁺-based sensors exhibit variable sensitivity in complex matrices?

- Competitive binding from biomolecules (e.g., proteins) blocks active sites. Use blocking agents (e.g., BSA) or size-selective membranes.

- Electrochemical impedance spectroscopy (EIS) identifies fouling-induced charge-transfer resistance changes.

- Cross-validate with HPLC-MS to distinguish false positives from matrix interference .

Properties

IUPAC Name |

osmium(2+);2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.Os/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAMFDNCABNEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Os+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N6Os+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178318 | |

| Record name | Tris(2,2'-bipyridine)osmium(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23648-06-8 | |

| Record name | Tris(2,2'-bipyridine)osmium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2,2'-bipyridine)osmium(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.